1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide
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Overview
Description
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Ring: Starting from an appropriate aromatic diamine and a dicarbonyl compound under acidic conditions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Piperidine Ring Formation: Cyclization reaction to form the piperidine ring.
Carboxamide Formation: Coupling the piperidine derivative with 2-methylcyclohexylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide: Lacks the 2-methylcyclohexyl group.
N-(2-methylcyclohexyl)piperidine-3-carboxamide: Lacks the quinoxaline moiety.
1-(3-chloroquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide: Has a chloro group instead of a methoxy group.
Uniqueness
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide is unique due to the presence of both the methoxyquinoxaline and 2-methylcyclohexyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylcyclohexyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O2/c1-15-8-3-4-10-17(15)24-21(27)16-9-7-13-26(14-16)20-22(28-2)25-19-12-6-5-11-18(19)23-20/h5-6,11-12,15-17H,3-4,7-10,13-14H2,1-2H3,(H,24,27) |
InChI Key |
WQHGDLAYEPEOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC |
Origin of Product |
United States |
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